N-Boc-ethylenediamine
Overview
Description
The compound NH2-C2-NH-Boc, also known as tert-butyl N-(2-aminoethyl)carbamate, is a PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are molecules designed to target specific proteins for degradation. NH2-C2-NH-Boc is used in the synthesis of various PROTACs due to its ability to link different molecular components.
Scientific Research Applications
NH2-C2-NH-Boc is widely used in scientific research, particularly in the field of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of targeted protein degradation systems.
Medicine: Investigated for potential therapeutic applications in targeting disease-related proteins.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
- N-Boc-ethylenediamine (also known as N-Boc-1,2-ethanediamine) is a chemical compound with the formula C₇H₁₆N₂O₂ .
Target of Action
Mode of Action
Safety and Hazards
N-Boc-ethylenediamine causes severe skin burns and eye damage . It may cause respiratory irritation and may cause drowsiness or dizziness . It is harmful if swallowed or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
Future Directions
N-Boc-ethylenediamine is a valuable reagent in the synthesis of various pharmacologically active analogues . It is also used in the introduction of an ethylenediamine spacer , which could have potential applications in the development of new drugs and bioconjugates.
Relevant Papers Several papers have been published on the use of this compound. For instance, a paper titled “A simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions” discusses a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation . Another paper titled “Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines” discusses the use of this compound in the synthesis of amides .
Biochemical Analysis
Biochemical Properties
N-Boc-ethylenediamine is involved in various biochemical reactions due to the presence of two functional groups: amino and carbonyl . These functional groups can participate in a variety of reactions, such as acylation, alkylation, amidation, and alkylamination , demonstrating the compound’s excellent reactivity.
Cellular Effects
Given its role in the synthesis of oligonucleotides and peptides , it can be inferred that it may influence cell function by contributing to the synthesis of these crucial biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on the specific biochemical reactions it is involved in. As a monoprotected diamine, it can participate in reactions involving its amino and carbonyl functional groups , potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
Its use in the synthesis of oligonucleotides and peptides suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role in the synthesis of oligonucleotides and peptides , it may interact with enzymes or cofactors involved in these processes.
Subcellular Localization
Given its role in the synthesis of oligonucleotides and peptides , it may be localized to compartments or organelles involved in these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH2-C2-NH-Boc involves several steps:
C-allenylation: D-galactopyranose pentaacetate is reacted with propargyl trimethylsilane in the presence of a Lewis acid.
Iodination: The resulting allenyl galactopyranosyl tetraacetate is iodinated to form diiodoallyl galactopyranosyl tetraacetate.
Displacement: The allylic iodide is displaced with tert-butyl N-(2-aminoethyl)carbamate.
Catalytic Hydrogenation: Vinyl iodide is hydrogenated to form an alkane.
Deprotection: The acetyl and tert-butyl groups are removed using acid-catalyzed hydrolysis.
Industrial Production Methods
Industrial production methods for NH2-C2-NH-Boc typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
NH2-C2-NH-Boc undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various substituted carbamates, primary amines, and other derivatives depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
NH2-C2-NH-Boc is unique due to its specific structure, which allows it to function effectively as a PROTAC linker. Its ability to form stable linkages with both target proteins and E3 ligases makes it a valuable tool in the development of targeted protein degradation therapies .
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCSUUGBCMTKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276679 | |
Record name | N-Boc-ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57260-73-8 | |
Record name | N-BOC-ethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57260-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(2-aminoethyl)-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Boc-ethylenediamine particularly useful in surface modification?
A1: this compound is often used as a linker molecule to attach various functionalities to surfaces like glassy carbon electrodes. This is because the Boc protecting group can be easily removed, revealing a reactive amine group for further modification. For example, researchers successfully tethered anthraquinone to glassy carbon electrodes using this compound as a linker, demonstrating its utility in controlling electron transfer properties. [, ]
Q2: How does this compound contribute to the creation of functional nanoparticles?
A2: this compound plays a crucial role in the synthesis of functionalized polyester nanoparticles. Researchers utilize its ability to cross-link epoxide-functionalized polyesters, resulting in well-defined nanoparticles with controlled sizes. This process allows for the incorporation of various functionalities like amines, keto groups, and alkynes, expanding their potential applications in nanotechnology. []
Q3: Can you elaborate on the role of this compound in developing antimicrobial materials?
A3: this compound is a key building block in the creation of lipidated oligomers with antimicrobial properties. Researchers employed a copper-mediated polymerization approach to synthesize oligomers with various end groups, including those derived from this compound. These oligomers exhibited promising antifungal activity, particularly against Cryptococcus neoformans, highlighting their potential as a platform for developing novel antimicrobial agents. []
Q4: How does the presence of NaHCO3 influence the electrografting of this compound?
A4: The addition of NaHCO3 to an acetonitrile solution significantly enhances the efficiency of electrografting this compound onto glassy carbon surfaces. This improvement is attributed to the increased initial current, faster layer formation, and quicker electrode passivation in the presence of NaHCO3. []
Q5: How does this compound contribute to the synthesis of dendronized polymers?
A5: Researchers utilize this compound as a starting material for synthesizing amphiphilic dendronized monomers and polymers. These polymers, characterized by their unique branched architectures, exhibit thermal stability and semi-crystalline behavior, making them suitable for various applications, including drug delivery and material science. []
Q6: What is the role of this compound in developing water-soluble fullerene sensors?
A6: this compound is instrumental in functionalizing carbon quantum dots (CQDs) for detecting water-soluble C60 fullerenes. Researchers functionalized CQDs with this compound, enabling the attachment of carboxymethyl-β-cyclodextrin cavitands. These modified CQDs selectively bind to C60, causing fluorescence quenching, thereby enabling the detection and quantification of water-soluble fullerenes. []
Q7: Are there any applications of this compound in the development of soil release polymers?
A7: Researchers are exploring the potential of this compound in synthesizing carbohydrate-based soil release polymers (SRPs) for cellulosic surfaces. One approach involves copolymerizing this compound with poly(ethylene glycol diacrylate) and subsequently reacting it with maltose. This strategy aims to exploit the affinity of polysaccharides for cellulose, potentially leading to effective SRPs for natural textiles. []
Q8: How does this compound contribute to the synthesis of thermosensitive materials?
A8: this compound serves as a key component in synthesizing thermosensitive block copolymers and microgels. For instance, researchers developed thermosensitive microgels with acid-cleavable Boc groups by copolymerizing N-isopropylacrylamide with a derivative of this compound. These microgels exhibited controllable drug release properties, highlighting their potential in drug delivery applications. []
Q9: Can you provide an example of this compound being used in the synthesis of a complex molecule with potential biological activity?
A9: Researchers synthesized a series of bicyclic piperidine-based HIV-1 inhibitors utilizing this compound as a building block. These compounds demonstrated potent antiviral activity against the HIV-1 R5 strain in vitro, signifying their potential as lead compounds for developing new anti-HIV-1 drugs. []
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